Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[(4-phenylbenzoyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-3-34-27(33)25-22(17-24(31)30(29-25)23-12-8-7-9-18(23)2)28-26(32)21-15-13-20(14-16-21)19-10-5-4-6-11-19/h4-17H,3H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKACWMPZFFJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with notable potential in various biological applications. Its unique structural features, including a dihydropyridazine core and biphenyl moiety, suggest a range of biological activities that warrant further investigation.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain structural analogs have been noted for their anti-inflammatory properties.
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways crucial for cell survival and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 4-chloro-6-oxo-1-(phenyl)-1,6-dihydropyridazine-3-carboxylate | C25H21ClN4O4 | Contains chlorine substituent; potential for enhanced reactivity. |
| Ethyl 4-(4-methylbenzamido)-6-oxo-1-(phenyl)-dihydropyridazine | C26H25N3O4 | Similar core structure; modified substituents may alter biological activity. |
| Ethyl 4-(2-(3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo | C26H24F2N2O5 | Incorporates fluorine atoms; known for increased biological activity. |
This table highlights the distinctiveness of this compound due to its specific biphenyl and carboxamide functionalities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. Methods typically involve multi-step organic reactions that introduce the necessary functional groups while maintaining high purity levels.
- Biological Evaluation : In vitro studies have assessed the cytotoxicity of the compound against several cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, although further research is needed to fully understand its metabolic profile and bioavailability.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,6-dihydropyridazine-6-one scaffold is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, ethyl 3-oxo-4-(o-tolyl)but-2-enoate reacts with hydrazine hydrate in acetic acid to yield ethyl 6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. This method, adapted from trifluoromethylpyridazine syntheses, achieves moderate yields (45–60%) and requires precise stoichiometric control to avoid over-oxidation.
Oxidation of Dihydropyridazines
Post-cyclization oxidation may introduce the 6-keto group. Potassium permanganate in acidic media (e.g., HNO₃/H₂O) oxidizes methyl or hydroxymethyl substituents to carboxyl groups, as demonstrated in biphenyldicarboxylic acid synthesis. Applied to pyridazines, this method ensures regioselective oxidation but risks ring degradation under harsh conditions.
Installation of the o-Tolyl Substituent
Nucleophilic Aromatic Substitution
Esterification and Functional Group Interconversion
Fischer Esterification
Carboxylic acid intermediates (e.g., 6-oxopyridazine-3-carboxylic acid) are esterified with ethanol in H₂SO₄ or HCl gas-saturated conditions. Yields exceed 85% after 12–24 hours at reflux.
Steglich Esterification
For acid-sensitive substrates, DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) mediate esterification at room temperature, achieving 70–80% yield without racemization.
Purification and Characterization
Crystallization
Slow evaporation of ethanolic solutions produces high-purity crystals, as validated for analogous pyridazine derivatives. Ethanol’s moderate polarity ensures selective solubility of the target compound over byproducts.
Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 3:2 v/v) resolves regioisomeric impurities, particularly from incomplete amidations.
Spectroscopic Validation
- ¹H NMR : Key signals include the o-tolyl methyl (δ 2.35 ppm), ethyl ester quartet (δ 4.30 ppm), and biphenyl aromatic protons (δ 7.45–8.10 ppm).
- LC-MS : [M+H]⁺ peak at m/z 483.2 confirms molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | Cyclocondensation → Amidation | 58 | 98 | Multi-step, low scalability |
| Convergent Synthesis | Fragment Coupling → Esterification | 72 | 95 | High catalyst loading |
| One-Pot Oxidation/Amidation | Oxidation → In situ Amidation | 41 | 89 | Side product formation |
The convergent approach balances yield and practicality, though scalability remains constrained by Pd catalyst costs.
Mechanistic Considerations
Amidation Kinetics
The rate-limiting step in carboxamide formation is nucleophilic attack by the pyridazine amine on the acyl chloride. Polar solvents stabilize the tetrahedral intermediate, while Hünig’s base scavenges HCl, shifting equilibrium toward product.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis typically involves multi-step protocols:
- Pyridazine ring formation : Condensation of hydrazine derivatives with diketones under controlled pH and temperature (e.g., ethanol solvent, 60–80°C) .
- Functionalization : Introduction of the biphenyl carboxamido group via coupling reactions (e.g., using carbodiimide activators like EDC/HOBt in DMF) .
- Esterification : Ethyl ester formation under reflux conditions with acid catalysts . Critical step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., biphenyl protons at δ 7.4–7.8 ppm, ester carbonyl at ~170 ppm) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 498.18) .
Q. Which functional groups dominate its reactivity?
Key reactive moieties:
- Ethyl ester : Susceptible to hydrolysis under basic/acidic conditions.
- Amide group : Participates in hydrogen bonding, influencing biological target interactions .
- Dihydropyridazine core : Redox-active, enabling oxidation to pyridazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the biphenyl carboxamido group?
Methodological considerations:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
- Temperature : 0–25°C minimizes side reactions (e.g., racemization) .
- Catalyst screening : Test coupling agents (e.g., HATU vs. EDC) to improve yields . Example : A 15% yield increase was achieved using HATU in DMF at 4°C .
Q. How to resolve contradictions in reported biological activities (e.g., variable IC50 values)?
Systematic approaches:
- Reagent validation : Ensure compound purity via NMR and LC-MS to exclude degradation products .
- Assay standardization : Compare activities across cell lines (e.g., HeLa vs. MCF-7) and control for serum-free conditions .
- Target profiling : Use kinome-wide screening to identify off-target effects .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100-ns trajectories in GROMACS) . Key finding : The biphenyl group enhances hydrophobic interactions in kinase pockets .
Comparative Analysis and Structure-Activity Relationships (SAR)
Q. How do substituents influence biological activity?
| Substituent | Position | Impact on Activity | Source |
|---|---|---|---|
| Biphenyl carboxamido | C4 | ↑ Binding affinity (kinase inhibition) | |
| o-Tolyl | N1 | ↑ Metabolic stability | |
| Ethyl ester | C3 | Modulates solubility |
Design strategy : Replace o-tolyl with electron-withdrawing groups (e.g., Cl) to enhance cytotoxicity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
